

An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzotrifluoride

Cat. No.: B024670

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzotrifluoride, with the CAS Registry Number 103889-37-8, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group flanked by chlorine and fluorine atoms, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of the known chemical properties of **2-Chloro-6-fluorobenzotrifluoride**, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential applications as a building block in drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of **2-Chloro-6-fluorobenzotrifluoride** are crucial for its handling, reaction optimization, and application. The available data is summarized in the tables below.

Table 1: General and Physical Properties

Property	Value
CAS Number	103889-37-8
Molecular Formula	C ₇ H ₃ ClF ₄
Molecular Weight	198.55 g/mol
Appearance	Liquid
Boiling Point	160.9 °C at 760 mmHg
Density	1.427 g/cm ³
Flash Point	55.7 °C

Table 2: Safety Information

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	

Synthesis of 2-Chloro-6-fluorobenzotrifluoride

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-6-fluorobenzotrifluoride** is not readily available in the public domain, a plausible and commonly employed synthetic strategy involves the photochlorination of 2-chloro-6-fluorotoluene to form 2-chloro-6-fluorobenzotrichloride, followed by a halogen exchange reaction (fluorination).

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

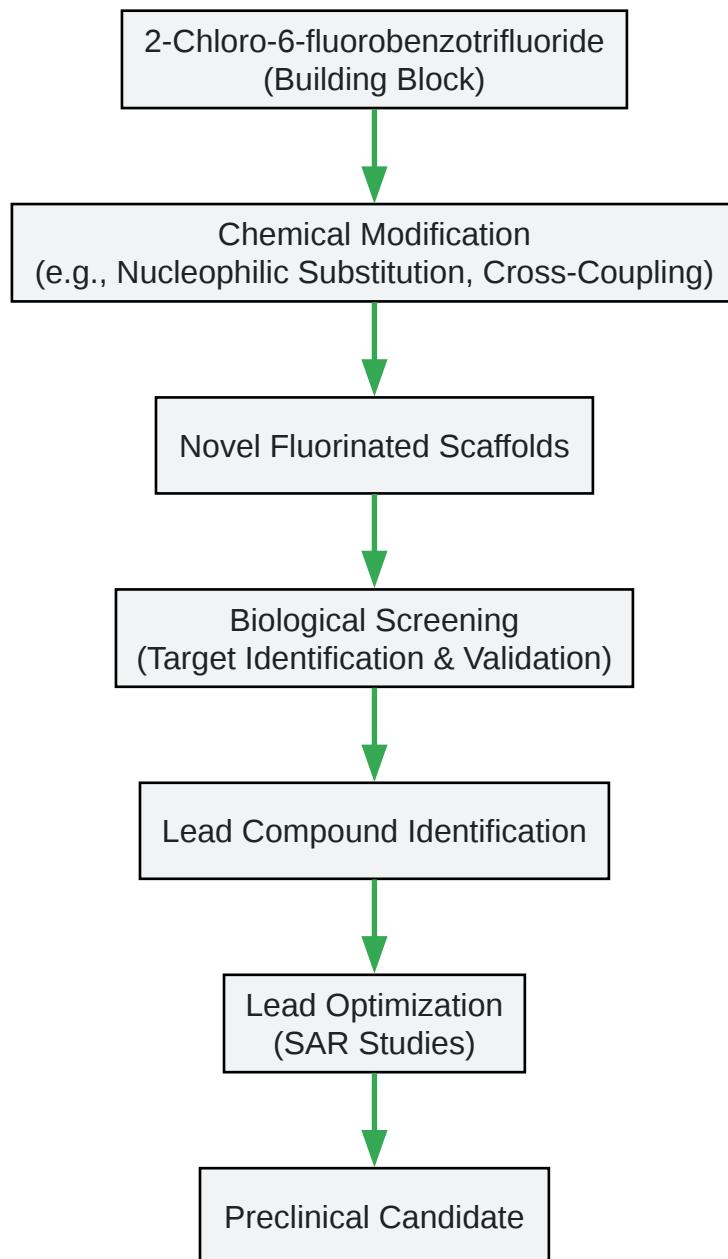
Caption: Proposed two-step synthesis of **2-Chloro-6-fluorobenzotrifluoride**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for similar compounds. Optimization of reaction conditions would be necessary for optimal yield and purity.

Step 1: Synthesis of 2-Chloro-6-fluorobenzotrichloride

- Apparatus Setup: A 500 mL, four-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (for trapping HCl and unreacted chlorine), a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The flask is placed in a heating mantle and positioned under a high-intensity UV lamp.
- Reaction Initiation: The flask is charged with 2-chloro-6-fluorotoluene (1.0 mol, 144.57 g). The reaction mixture is heated to 110-120 °C with vigorous stirring.
- Photochlorination: Chlorine gas is bubbled through the stirred, heated reaction mixture while being irradiated with the UV lamp. The flow rate of chlorine is controlled to ensure efficient reaction while minimizing the escape of unreacted chlorine.
- Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The chlorination is continued until the starting material is consumed and the desired 2-chloro-6-fluorobenzotrichloride is the major product.
- Work-up: Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen gas to remove any dissolved HCl and unreacted chlorine. The crude 2-chloro-6-fluorobenzotrichloride is then purified by vacuum distillation.


Step 2: Synthesis of **2-Chloro-6-fluorobenzotrifluoride**

- Apparatus Setup: A pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped with a magnetic stirrer, a pressure gauge, a thermocouple, and inlet/outlet valves is used.
- Reaction Charge: The purified 2-chloro-6-fluorobenzotrichloride (0.8 mol, 198.88 g) is charged into the reactor.
- Fluorination: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF) (4.0 mol, 80.03 g) is carefully introduced into the reactor. A catalytic amount of a Lewis acid (e.g., antimony pentachloride, SbCl_5) can be added to facilitate the reaction.
- Reaction Conditions: The reactor is heated to a temperature of 80-100 °C, and the pressure is monitored. The reaction mixture is stirred vigorously for several hours.
- Reaction Monitoring: The reaction progress can be monitored by taking samples (with extreme caution) and analyzing them by GC.
- Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess HF and generated HCl are carefully vented through a scrubber. The crude product is then washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation to yield **2-Chloro-6-fluorobenzotrifluoride**.

Chemical Reactivity and Potential Applications

Specific experimental data on the reactivity of **2-Chloro-6-fluorobenzotrifluoride** is scarce. However, based on the reactivity of similar aryl trifluoromethyl compounds, it is expected to be a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl, chloro, and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

Logical Workflow for Application in Drug Discovery

[Click to download full resolution via product page](#)

Caption: A logical workflow illustrating the potential use of **2-Chloro-6-fluorobenzotrifluoride** as a building block in a drug discovery pipeline.

Spectroscopic Data

As of the date of this guide, specific, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Chloro-6-fluorobenzotrifluoride** is not available in publicly accessible databases. The following data for a closely related isomer, 2-Chlorobenzotrifluoride

(CAS 88-16-4), is provided for comparative purposes. It is crucial to note that this data is NOT for **2-Chloro-6-fluorobenzotrifluoride**.

Table 3: Spectroscopic Data for 2-Chlorobenzotrifluoride (CAS 88-16-4) - for comparison only

Technique	Data
¹ H NMR	δ 7.65-7.40 (m, 4H)
¹³ C NMR	δ 132.8, 131.6, 130.9, 127.5, 127.4 (q, J =30 Hz), 123.5 (q, J =273 Hz)
¹⁹ F NMR	δ -61.5
IR (neat)	1610, 1580, 1490, 1450, 1310, 1160, 1120, 1040, 760 cm^{-1}
Mass Spec (EI)	m/z 180 (M^+), 161, 145, 111

Conclusion

2-Chloro-6-fluorobenzotrifluoride is a chemical entity with significant potential as a building block in the synthesis of complex organic molecules. While detailed experimental data on its synthesis and reactivity are not widely published, this guide provides a solid foundation based on its known physical properties and logical chemical principles. The provided hypothetical synthesis protocol offers a starting point for its preparation in a laboratory setting. Further research into the reactivity and spectroscopic characterization of this compound is warranted to fully unlock its potential in drug discovery and materials science. Researchers and drug development professionals are encouraged to use this guide as a resource for their work with this and similar fluorinated aromatic compounds.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024670#2-chloro-6-fluorobenzotrifluoride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com